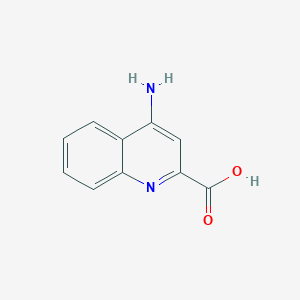

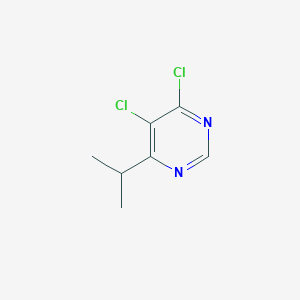

4,5-Dichloro-6-isopropylpyrimidine

描述

4,5-Dichloro-6-isopropylpyrimidine (DCIP) is a pyrimidine derivative, which has gained significant attention in the scientific community due to its diverse applications in various fields. DCIP is a pale yellow crystalline solid that is soluble in water, ethanol, and acetone.

作用机制

The mechanism of action of 4,5-Dichloro-6-isopropylpyrimidine involves the inhibition of succinate dehydrogenase, which is an enzyme involved in the Krebs cycle. 4,5-Dichloro-6-isopropylpyrimidine binds to the active site of the enzyme and prevents the conversion of succinate to fumarate, leading to a decrease in the production of ATP. This, in turn, leads to a decrease in cellular respiration and energy production.

生化和生理效应

4,5-Dichloro-6-isopropylpyrimidine has been shown to have a range of biochemical and physiological effects. Studies have shown that 4,5-Dichloro-6-isopropylpyrimidine can induce apoptosis in cancer cells by inhibiting mitochondrial respiration. 4,5-Dichloro-6-isopropylpyrimidine has also been shown to have antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, 4,5-Dichloro-6-isopropylpyrimidine has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

实验室实验的优点和局限性

4,5-Dichloro-6-isopropylpyrimidine has several advantages as a reagent in laboratory experiments. It is stable and easy to handle, and its purity can be easily determined by spectroscopic methods. Additionally, 4,5-Dichloro-6-isopropylpyrimidine is readily available and relatively inexpensive. However, there are also some limitations to the use of 4,5-Dichloro-6-isopropylpyrimidine in laboratory experiments. For example, it can be toxic to cells at high concentrations, and its solubility in water is limited, which can affect its efficacy in certain experiments.

未来方向

There are several future directions for the study of 4,5-Dichloro-6-isopropylpyrimidine. One potential area of research is the development of 4,5-Dichloro-6-isopropylpyrimidine-based antimicrobial agents. Another area of research is the use of 4,5-Dichloro-6-isopropylpyrimidine as a potential anticancer agent. Additionally, further studies are needed to explore the antioxidant properties of 4,5-Dichloro-6-isopropylpyrimidine and its potential applications in the treatment of oxidative stress-related diseases.

Conclusion:

In conclusion, 4,5-Dichloro-6-isopropylpyrimidine is a versatile compound that has diverse applications in various fields of science. Its synthesis method is straightforward, and its purity can be easily determined. 4,5-Dichloro-6-isopropylpyrimidine has been extensively studied for its potential as an antimicrobial, antitumor, and antioxidant agent. While there are some limitations to its use in laboratory experiments, 4,5-Dichloro-6-isopropylpyrimidine remains a valuable reagent for scientific research. Future research on 4,5-Dichloro-6-isopropylpyrimidine may lead to the development of novel therapies for a range of diseases.

科学研究应用

4,5-Dichloro-6-isopropylpyrimidine is a versatile compound that has been extensively studied for its applications in various fields of science. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4,5-Dichloro-6-isopropylpyrimidine is also used as an analytical reagent for the determination of the activity of succinate dehydrogenase in biological samples. Additionally, 4,5-Dichloro-6-isopropylpyrimidine has been studied for its potential as an antimicrobial and antitumor agent.

属性

CAS 编号 |

141602-30-4 |

|---|---|

产品名称 |

4,5-Dichloro-6-isopropylpyrimidine |

分子式 |

C7H8Cl2N2 |

分子量 |

191.05 g/mol |

IUPAC 名称 |

4,5-dichloro-6-propan-2-ylpyrimidine |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3 |

InChI 键 |

DLICKGPXHFTODT-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=NC=N1)Cl)Cl |

规范 SMILES |

CC(C)C1=C(C(=NC=N1)Cl)Cl |

同义词 |

4,5-DICHLORO-6-ISOPROPYLPYRIMIDINE |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)